Posaconazole Impurity

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

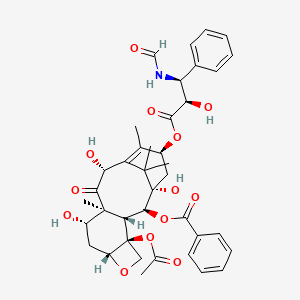

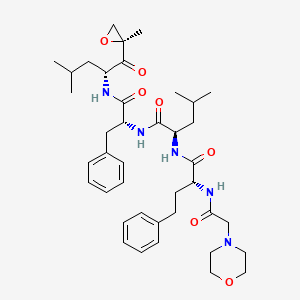

Posaconazole is a triazole antifungal medication commonly used to treat invasive infections caused by Candida and Aspergillus species in immunocompromised individuals . Posaconazole impurities are by-products or degradation products formed during the synthesis, storage, or administration of posaconazole. These impurities can affect the drug’s efficacy, safety, and stability, making their identification and control crucial in pharmaceutical development .

Métodos De Preparación

The preparation of posaconazole impurities involves various synthetic routes and reaction conditions. One method involves the synthesis of specific impurities such as 2R-1-((2-(2,4-difluorobenzene base)-4-methylene tetrahydrofuran-2-bases) methyl)-1H-1,2,4-triazoles (compound 1) and 1,1-((2R,2R,4R,4R)-(oxygen bis-(methylene)-is bis-(2-(2,4-difluorobenzene base) tetrahydrofuran-4,2-diyls)) bis-(methylene)) bis-(1H-1,2,4-triazoles) (compound 2). These compounds are synthesized under specific temperature conditions using catalysts and solvents . Another method involves dissolving posaconazole in dimethylformamide, adding tert-butyl hydroperoxide, and stirring at elevated temperatures to obtain various impurities .

Análisis De Reacciones Químicas

Posaconazole impurities undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium hydroxide for pH adjustment . Major products formed from these reactions include derivatives with modifications in the piperazine ring and triazole side chains . For example, photolytic and oxidative degradation of posaconazole can lead to the formation of degradation products such as m/z 683 (DP1), m/z 411 (DP2), and m/z 465 (DP3) .

Aplicaciones Científicas De Investigación

Posaconazole impurities have several scientific research applications. In chemistry, they are used to study the stability and degradation pathways of posaconazole . In biology and medicine, these impurities are investigated for their potential effects on drug efficacy and safety . Industrially, the detection and control of posaconazole impurities are essential for ensuring the quality and consistency of pharmaceutical products . Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are employed to profile and quantify these impurities .

Mecanismo De Acción

Posaconazole exerts its antifungal effects by inhibiting the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of the fungal cell membrane . By blocking this enzyme, posaconazole disrupts the formation of the fungal cell membrane, leading to cell death . This mechanism is similar to other azole antifungal agents, but posaconazole’s unique structure allows for a broader spectrum of activity and reduced drug interactions .

Comparación Con Compuestos Similares

Posaconazole is compared with other triazole antifungal agents such as itraconazole, fluconazole, and voriconazole. While all these compounds inhibit lanosterol 14α-demethylase, posaconazole has a broader spectrum of activity and is more effective against certain resistant fungal strains . Additionally, posaconazole has a unique tetrahydrofuran center, which contributes to its distinct pharmacokinetic and pharmacodynamic properties . Similar compounds include itraconazole, fluconazole, and voriconazole, each with varying degrees of efficacy and safety profiles .

Propiedades

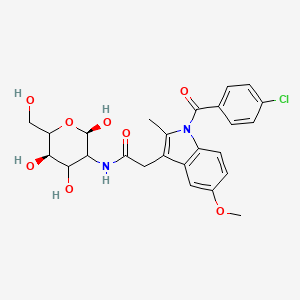

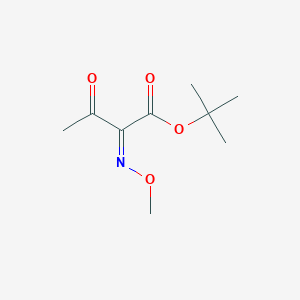

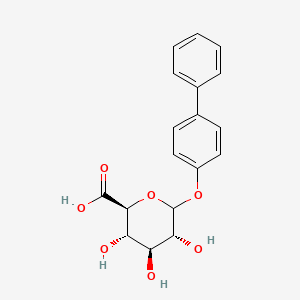

Fórmula molecular |

C25H27ClN2O8 |

|---|---|

Peso molecular |

518.9 g/mol |

Nombre IUPAC |

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-[(2R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

InChI |

InChI=1S/C25H27ClN2O8/c1-12-16(10-20(30)27-21-23(32)22(31)19(11-29)36-25(21)34)17-9-15(35-2)7-8-18(17)28(12)24(33)13-3-5-14(26)6-4-13/h3-9,19,21-23,25,29,31-32,34H,10-11H2,1-2H3,(H,27,30)/t19?,21?,22-,23?,25+/m0/s1 |

Clave InChI |

LGAJOMLFGCSBFF-AUFPIVKFSA-N |

SMILES isomérico |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4[C@@H](OC([C@@H](C4O)O)CO)O |

SMILES canónico |

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NC4C(C(C(OC4O)CO)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)

![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)

![2-Methyloctahydropyrrolo[3,4-c]pyrrole-d3](/img/structure/B13855315.png)